molecular formula C11H17N3O4 B12075673 tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate

tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate

货号: B12075673
分子量: 255.27 g/mol
InChI 键: JJONSQROPLAXPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate is a functionalized diazaspiro compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The structure features a spirocyclic core fused with a hydantoin or related dicarbonyl system, a motif often associated with biological activity and conformational restriction. The tert-butyloxycarbonyl (Boc) protecting group on the carbamate allows for selective deprotection under mild acidic conditions, facilitating further synthetic elaboration. Researchers can utilize this compound as a key scaffold for developing protease inhibitors, enzyme ligands, or as a precursor for synthesizing more complex heterocyclic systems. Its unique architecture makes it valuable for constructing molecular scaffolds with defined three-dimensional geometry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

分子式

C11H17N3O4

分子量

255.27 g/mol

IUPAC 名称

tert-butyl N-(6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C11H17N3O4/c1-10(2,3)18-9(17)12-6-4-11(5-6)7(15)13-8(16)14-11/h6H,4-5H2,1-3H3,(H,12,17)(H2,13,14,15,16)

InChI 键

JJONSQROPLAXPS-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C(=O)NC(=O)N2

产品来源

United States

准备方法

Reaction Protocol

  • Substrate : 5,7-Diazaspiro[3.4]octane-6,8-dione (1.0 eq)

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Conditions : Room temperature, 12–24 hours

  • Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate)

Yield : 65–78%.

Key Considerations

  • The Boc group selectively protects the secondary amine without affecting the diketopiperazine carbonyls.

  • Steric hindrance from the spirocyclic structure may necessitate prolonged reaction times.

Multicomponent Coupling and Cyclization

Spirocycle formation via multicomponent reactions (MCRs) offers a convergent approach. A representative method involves Ugi-4CR followed by intramolecular cyclization:

Reaction Steps

  • Ugi Reaction : Combine an amine, aldehyde, isocyanide, and carboxylic acid to form a linear peptoid intermediate.

  • Cyclization : Use palladium catalysts (e.g., Pd₂(dba)₃) and chiral ligands (e.g., L4 ) to induce spirocyclization.

Example :

ComponentQuantityRole
tert-Butyl isocyanide1.0 eqIsocyanide component
Cyclobutane carboxaldehyde1.0 eqAldehyde component
Boc-protected β-amino acid1.0 eqCarboxylic acid
Pd₂(dba)₃5 mol%Catalyst
Ligand L4 20 mol%Chiral inducer

Conditions : Dioxane, 50°C, 12 hours.
Yield : 72–88% with >95% enantiomeric excess (ee).

Solid-Phase Synthesis for Parallel Optimization

Solid-phase strategies enable high-throughput screening of reaction conditions, particularly for optimizing stereochemistry:

Protocol

  • Resin Functionalization : Load Wang resin with a Fmoc-protected aminocyclobutane derivative.

  • Peptide Coupling : Use HATU/DIPEA to attach Boc-protected amino acids.

  • Cyclative Cleavage : Treat with trifluoroacetic acid (TFA) to release the spirocyclic product.

Advantages :

  • Enables rapid variation of substituents on the spiro core.

  • Yields: 45–60% after HPLC purification.

Reductive Amination and Spirocyclization

A two-step sequence involving reductive amination and intramolecular cyclization has been reported:

Step 1: Reductive Amination

  • Substrates : tert-Butyl carbamate-protected cyclobutylamine and diketopiperazine precursor.

  • Reagent : Sodium triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent : Dichloromethane (DCM).

  • Yield : 80–92%.

Step 2: Spirocyclization

  • Conditions : DBU (1,8-diazabicycloundec-7-ene) in toluene at 110°C.

  • Yield : 68–75%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Boc Protection65–78≥95Simplicity, scalabilityRequires preformed spiro core
Multicomponent72–88≥98Convergent, stereocontrolCostly palladium catalysts
Solid-Phase45–60≥90High-throughput optimizationLower yields due to resin loss
Reductive Amination68–75≥97Avoids harsh cyclization conditionsMulti-step purification

Troubleshooting and Optimization

Common Challenges

  • Low Cyclization Efficiency : Add molecular sieves to absorb water in diketopiperazine formation.

  • Epimerization : Use low-temperature conditions (0–5°C) during Boc protection.

  • Byproduct Formation : Employ scavenger resins (e.g., trisamine) to sequester excess Boc₂O.

Scalability Insights

  • Pilot-scale reactions (≥100 g) favor the Boc protection method due to minimal purification steps.

  • Palladium-catalyzed routes require catalyst recycling to reduce costs .

化学反应分析

反应类型: 叔丁基(6,8-二氧代-5,7-二氮杂螺[3.4]辛烷-2-基)氨基甲酸酯会发生各种化学反应,包括:

    氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。

    还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

    取代: 该化合物可以进行亲核取代反应,其中官能团被亲核试剂取代。

常用试剂和条件:

    氧化: 过氧化氢、高锰酸钾和其他氧化剂。

    还原: 硼氢化钠、氢化铝锂和其他还原剂。

    取代: 胺、醇和硫醇等亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生氧化衍生物,而还原可能产生化合物的还原形式。

科学研究应用

化学: 叔丁基(6,8-二氧代-5,7-二氮杂螺[3.4]辛烷-2-基)氨基甲酸酯用作有机合成中的构建单元。

生物学: 在生物学研究中,研究了这种化合物与生物大分子的潜在相互作用。它可以在生物化学分析中充当探针或配体。

医学: 研究该化合物潜在的治疗应用。它与特定生物靶标相互作用的能力使其成为药物开发的候选者。

工业: 在工业领域,叔丁基(6,8-二氧代-5,7-二氮杂螺[3.4]辛烷-2-基)氨基甲酸酯用于生产特种化学品和材料。其独特的特性使其在各种制造过程中具有价值。

作用机制

叔丁基(6,8-二氧代-5,7-二氮杂螺[3.4]辛烷-2-基)氨基甲酸酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶、受体或其他蛋白质结合,调节其活性。确切的途径和靶标取决于具体的应用和使用环境。

相似化合物的比较

Key Observations :

  • The spirocyclic diaza-dioxo system in the target compound introduces significant steric and electronic constraints compared to the flexible hydroxypropyl chain in tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate .
  • The higher molecular weight of the target compound (255.28 vs. 215.29) reflects its increased complexity, which may influence solubility and pharmacokinetic properties.

Contrast :

  • The synthesis of non-spirocyclic analogs (e.g., tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate) typically involves simpler alkylation or acylation steps, avoiding the challenges of spirocycle formation .

生物活性

tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The molecular formula is C12H18N2O4C_{12}H_{18}N_{2}O_{4}, with a molecular weight of approximately 270.29 g/mol. The structure includes a tert-butyl group and a diazaspiro system that are significant for its activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : Similar to other compounds with a spirocyclic structure, this compound has shown promising antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The presence of diaza groups enhances its interaction with biological targets.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to metabolic dysfunctions.

Antioxidant Activity

The antioxidant activity of this compound was evaluated using standard assays like DPPH and FRAP. Results indicated significant scavenging activity comparable to established antioxidants such as ascorbic acid .

Anticancer Activity

In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Case Studies

  • Study on Antioxidant Properties : A series of derivatives based on the parent compound were synthesized and evaluated for their antioxidant capabilities. Compounds with similar structural motifs exhibited varying degrees of activity, indicating that modifications to the spirocyclic framework can enhance or diminish antioxidant efficacy .
  • Anticancer Efficacy : A recent investigation into the anticancer properties of related diazaspiro compounds showed that these compounds can effectively induce apoptosis in cancer cells while sparing normal cells from toxicity . This selectivity is crucial for developing safer anticancer therapies.

Data Summary

PropertyObservations
Molecular Weight270.29 g/mol
Antioxidant ActivitySignificant; comparable to ascorbic acid
Anticancer ActivityInhibits growth in lung and breast cancer cells
MechanismApoptosis induction and enzyme inhibition

常见问题

Q. How to correlate crystallographic data with solution-phase behavior for this compound?

  • Methodological Answer : X-ray structures (refined with SHELXL) provide static snapshots, while NMR relaxation experiments (T1_1, T2_2) and molecular dynamics simulations (AMBER force field) assess flexibility in solution. Overlay of crystal and simulated structures identifies conserved motifs critical for bioactivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。